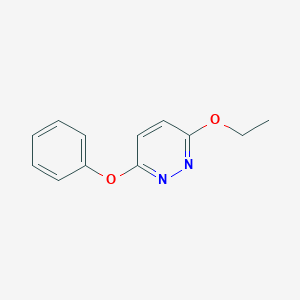

Pyridazine, 3-ethoxy-6-phenoxy-

CAS No.: 61690-60-6

Cat. No.: VC8381461

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61690-60-6 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 3-ethoxy-6-phenoxypyridazine |

| Standard InChI | InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

| Standard InChI Key | KBUCANMPRAHSHC-UHFFFAOYSA-N |

| SMILES | CCOC1=NN=C(C=C1)OC2=CC=CC=C2 |

| Canonical SMILES | CCOC1=NN=C(C=C1)OC2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Pyridazine, 3-ethoxy-6-phenoxy- consists of a pyridazine core substituted with two distinct functional groups:

-

Ethoxy group: Positioned at carbon 3, this moiety introduces electron-donating effects through the oxygen atom, influencing the compound’s reactivity and solubility.

-

Phenoxy group: Located at carbon 6, this aromatic ether group enhances the compound’s lipophilicity and potential for π-π stacking interactions .

The planar pyridazine ring system, with nitrogen atoms at positions 1 and 2, creates a electron-deficient aromatic system, making it susceptible to nucleophilic and electrophilic substitutions. The spatial arrangement of substituents impacts intermolecular interactions, as evidenced by similar pyridazine derivatives .

Synthetic Pathways and Methodologies

Nucleophilic Substitution Routes

A plausible synthesis involves sequential nucleophilic substitutions on 3,6-dichloropyridazine:

-

Ethoxylation: Reaction with sodium ethoxide (NaOEt) in ethanol under reflux to replace the chlorine at position 3.

-

Phenoxylation: Subsequent treatment with phenol derivatives (e.g., potassium phenoxide) in a polar aprotic solvent like dimethylformamide (DMF) to substitute the chlorine at position 6 .

This two-step approach mirrors methods used for synthesizing 3-chloro-6-substituted pyridazines, where phosphorus oxychloride facilitates chlorination .

Alternative Strategies

-

Ullmann Coupling: Copper-catalyzed coupling of 3-ethoxypyridazine-6-ol with iodobenzene could introduce the phenoxy group, though this method may require elevated temperatures .

-

Hydrazine Intermediates: As demonstrated in Scheme 1 of , hydrazine hydrate can react with chloropyridazines to form hydrazine derivatives, which might serve as precursors for further functionalization.

Physicochemical Properties

Calculated and Inferred Properties

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to improve reaction yields.

-

Biological Screening: Test herbicidal and antifungal activity against model organisms like Digitaria sanguinalis or Botrytis cinerea.

-

Computational Studies: Perform molecular docking to predict interactions with ACCase or JNK1 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume